molecular formula C19H18N2O4 B2589506 1-ethyl-4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 303093-36-9

1-ethyl-4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B2589506
CAS No.: 303093-36-9
M. Wt: 338.363
InChI Key: RZZNVXTULOXJIS-UHFFFAOYSA-N
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Description

Chemical Identity and Structure 1-Ethyl-4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide (molecular formula: C₁₉H₁₈N₂O₄) is a 4-hydroxyquinoline-2-one derivative characterized by a 1-ethyl group at the N1 position and a 3-methoxyphenyl carboxamide substituent at the C3 position. X-ray diffraction studies confirm that the compound exists predominantly in the 2-oxo-4-hydroxy tautomeric form in the solid state, stabilized by intramolecular hydrogen bonding between the hydroxyl and carbonyl groups . Its predicted collision cross-section (CCS) values for adducts such as [M+H]⁺ (178.8 Ų) and [M+Na]⁺ (193.3 Ų) suggest moderate polarity and structural compactness .

Properties

IUPAC Name

1-ethyl-4-hydroxy-N-(3-methoxyphenyl)-2-oxoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-3-21-15-10-5-4-9-14(15)17(22)16(19(21)24)18(23)20-12-7-6-8-13(11-12)25-2/h4-11,22H,3H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZNVXTULOXJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC(=CC=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303093-36-9
Record name 1-ETHYL-4-HYDROXY-N-(3-METHOXYPHENYL)-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an arylamine in the presence of a base.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride.

    Hydroxylation and Methoxylation: The hydroxyl and methoxy groups can be introduced through selective hydroxylation and methoxylation reactions using appropriate reagents such as hydrogen peroxide for hydroxylation and dimethyl sulfate for methoxylation.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine, such as 3-methoxyaniline, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the quinoline ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Formation of quinoline-2,4-dione derivatives.

    Reduction: Formation of 1-ethyl-4-hydroxy-2-hydroxyquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-ethyl-4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 1-ethyl-4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In cellular pathways, it may interfere with signal transduction processes, leading to altered cellular responses.

Comparison with Similar Compounds

Key Physicochemical Properties

  • Molecular weight : 338.35 g/mol
  • SMILES : CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC(=CC=C3)OC)O
  • Biological Relevance: The 4-hydroxyquinoline-2-one scaffold is associated with diverse biological activities, including analgesic, anti-inflammatory, and anticancer properties. Modifications at the N1 and C3 positions significantly influence target affinity and metabolic stability .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes structural analogues and their key differences:

Compound Name Substituents (N1, C3) Molecular Weight Biological Activity Notes References
1-Ethyl-4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide N1: Ethyl; C3: 3-methoxyphenylamide 338.35 Predicted analgesic activity; tautomerism confirmed
N-(3-Chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide N1: Ethyl; C3: 3-chlorophenylamide 342.78 Enhanced metabolic stability vs. methoxy derivatives
4-Hydroxy-N-(3-methoxyphenyl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide N1: Propyl; C3: 3-methoxyphenylamide 352.38 Reduced solubility compared to ethyl analogue
5-Chloro-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide N1: Methyl; C3: phenylamide; C5: Cl 316.75 Anticancer activity (preclinical studies)
Tasquinimod (4-Hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide) N1: Methyl; C3: 4-(CF₃)phenylamide; C5: OMe 434.36 FDA-approved for prostate cancer; multi-target activity

Key Findings from Comparative Studies

Substituent Impact on Bioactivity

  • N1-Alkyl Chain : Ethyl and propyl substituents at N1 improve lipophilicity and membrane permeability compared to methyl groups. However, longer chains (e.g., pentyl in derivatives) may reduce target specificity due to steric hindrance .
  • C3-Aryl Amides : The 3-methoxyphenyl group enhances solubility relative to chlorophenyl analogues but shows reduced metabolic stability in hepatic microsomal assays .
  • Tautomerism : The 2-oxo-4-hydroxy tautomer (observed in X-ray studies) is critical for binding to targets such as HDACs and HIF-1α, as seen in tasquinimod .

Biological Activity

1-Ethyl-4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its structural characteristics, biological activity, and relevant research findings.

Antimicrobial Activity

Research has indicated that derivatives of quinoline compounds, including those similar to this compound, exhibit significant antimicrobial activity. For instance, studies on related compounds have shown that they possess effective antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds typically range from 0.23 mg/mL to 0.94 mg/mL, indicating moderate to high potency against resistant strains .

The mechanism of action for compounds in this class often involves the inhibition of bacterial enzymes critical for cell wall synthesis. For example, docking studies have suggested that interactions with the MurB enzyme in E. coli are crucial for the antibacterial activity observed in quinoline derivatives . Such interactions may involve hydrogen bonding between specific functional groups of the compound and active site residues of the enzyme, stabilizing the compound-enzyme complex and inhibiting its function.

Study 1: Antibacterial Evaluation

A recent study evaluated a series of quinoline derivatives for their antibacterial properties. The study reported that certain modifications to the quinoline structure enhanced activity against resistant bacterial strains. The most effective compounds showed MIC values as low as 0.23 mg/mL against E. coli, highlighting the potential for developing new antibiotics based on this scaffold .

Study 2: Antiviral Properties

In another investigation focused on anti-HIV activity, derivatives similar to this compound were synthesized and evaluated. The results indicated promising antiviral effects, suggesting that structural modifications can lead to enhanced bioactivity against viral targets .

Data Summary

Biological Activity MIC (mg/mL) Target
Antibacterial0.23 - 0.94MRSA, E. coli
AntiviralNot specifiedHIV

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